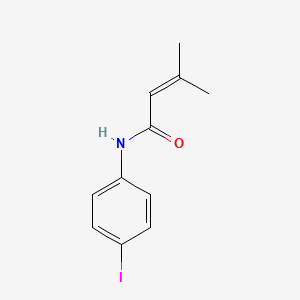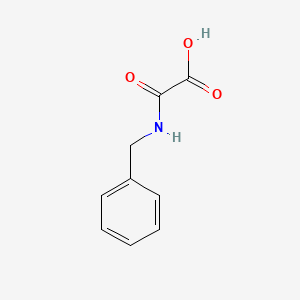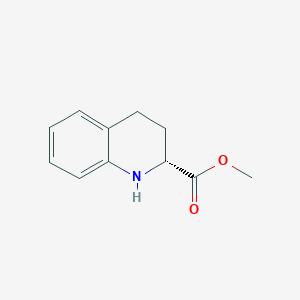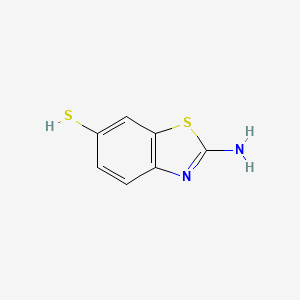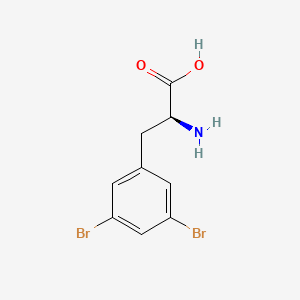
3,5-Dibromo-l-phenylalanine
説明
3,5-Dibromo-l-phenylalanine (DBPA) is an amino acid derivative that has gained attention in recent years due to its potential applications in scientific research. DBPA is a halogenated analog of phenylalanine, an essential amino acid that is commonly found in proteins. The presence of halogens in DBPA makes it a unique and valuable compound for use in chemical and biological studies.
科学的研究の応用
Biosynthesis and Metabolic Engineering
- Biosynthesis of L-Phenylalanine: L-Phenylalanine (L-Phe), a precursor to 3,5-Dibromo-l-phenylalanine, is an essential amino acid used in food and medicinal applications. Research on enhancing L-Phe production in Escherichia coli has shown that increasing certain enzyme concentrations in the shikimate pathway can significantly improve L-Phe yield (Ding et al., 2016).
Neuroprotection and Medicinal Applications
- Neuroprotective Properties: 3,5-Dibromo-l-phenylalanine derivatives have shown potential as neuroprotective agents. For example, studies have found that DBrT, a derivative, can reduce brain infarct volume and neurological deficits in rat models of brain ischemia without altering heart rate or blood pressure, indicating its potential in treating neurodegenerative conditions (Kagiyama et al., 2004).
Molecular Structure and Enzymatic Functions
- Structure and Function of Phenylalanine Ammonia Lyase (PAL): PAL is a key enzyme in phenylpropanoid metabolism and has significant clinical, industrial, and biotechnological applications. PAL catalyzes the conversion of L-phenylalanine to trans-cinnamic acid and has been extensively applied in heterologous hosts for phenylpropanoid production. The enzyme's mechanism and potential applications have been extensively reviewed (MacDonald & D'Cunha, 2007; Kong, 2015).
Phenylalanine Detection and Analysis
- Electrochemical Sensors for Phenylalanine: Phenylalanine detection is crucial for diagnosing phenylketonuria. Electrochemical sensors and biosensors have been developed for sensitive and selective detection of phenylalanine, with various materials being explored to enhance sensitivity and selectivity (Dinu & Apetrei, 2020).
Synthesis and Chemical Transformations
- Synthesis of Phenylalanine Derivatives: Efficient methodologies have been developed for the synthesis of L-3,4,5-trioxygenated phenylalanine derivatives from L-tyrosine, demonstrating the synthetic potential of dibromo phenylalanine in pharmaceutical applications (Shengfeng Zhou et al., 2020).
Genetic Engineering for Enhanced Production
- Metabolic Engineering in E. coli: Genetic engineering of Escherichia coli strains has been explored to enhance L-phenylalanine production, focusing on increasing precursor supply and modulating transcription factors to boost biosynthesis, showcasing the potential of engineered microorganisms in amino acid production (Yongfei Liu et al., 2018).
特性
IUPAC Name |
(2S)-2-amino-3-(3,5-dibromophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHBRWDIELMBHR-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1Br)Br)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-](/img/structure/B3276014.png)

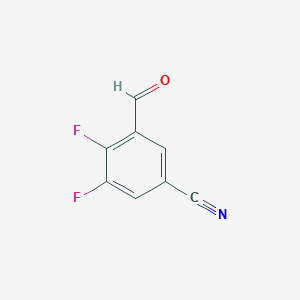

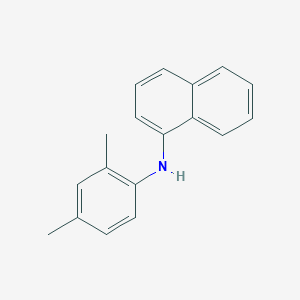
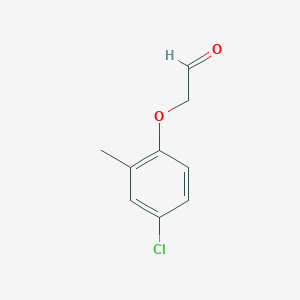
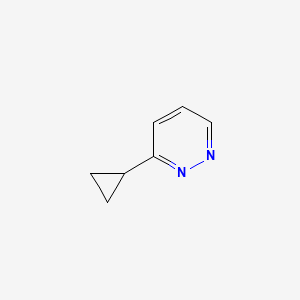
![2-Propenamide, N-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-](/img/structure/B3276066.png)
